molecular formula C8H7ClO2 B124259 6-Chloro-2,3-dihydrobenzo[b][1,4]dioxine CAS No. 57744-68-0

6-Chloro-2,3-dihydrobenzo[b][1,4]dioxine

Cat. No.: B124259
CAS No.: 57744-68-0
M. Wt: 170.59 g/mol
InChI Key: IAMGLKFTCUZWQO-UHFFFAOYSA-N
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Description

6-Chloro-2,3-dihydrobenzo[b][1,4]dioxine is an organic compound with the molecular formula C8H7ClO2 It is a chlorinated derivative of 2,3-dihydrobenzo[b][1,4]dioxine, featuring a chlorine atom at the 6th position of the benzodioxine ring

Mechanism of Action

Mode of Action

It’s possible that it interacts with its targets in a similar manner to structurally related compounds .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Chloro-2,3-dihydrobenzo[b][1,4]dioxine is currently unavailable. These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,3-dihydrobenzo[b][1,4]dioxine typically involves the chlorination of 2,3-dihydrobenzo[b][1,4]dioxine. One common method includes the reaction of 2,3-dihydrobenzo[b][1,4]dioxine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3-dihydrobenzo[b][1,4]dioxine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-2,3-dihydrobenzo[b][1,4]dioxine has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug development, particularly for its antimicrobial and anticancer properties.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2,3-dihydrobenzo[b][1,4]dioxine is unique due to the presence of the chlorine atom, which imparts specific electronic and steric effects. These effects influence its reactivity and binding properties, making it a valuable compound for targeted chemical synthesis and biological studies .

Properties

IUPAC Name

6-chloro-2,3-dihydro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMGLKFTCUZWQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442996
Record name 6-Chloro-2,3-dihydrobenzo[b][1,4]dioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57744-68-0
Record name 6-Chloro-2,3-dihydro-1,4-benzodioxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57744-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2,3-dihydrobenzo[b][1,4]dioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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